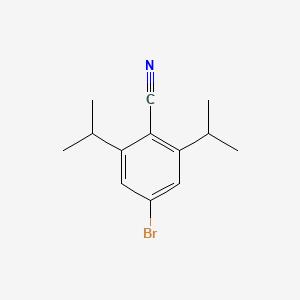
4-Bromo-2,6-diisopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-diisopropylbenzonitrile: is an organic compound with the molecular formula C13H16BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two isopropyl groups at the 2- and 6-positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylbenzonitrile typically involves the bromination of 2,6-diisopropylbenzonitrile. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylbenzonitrile in a suitable solvent, such as methanol, under controlled temperature conditions. The reaction mixture is then stirred and cooled to precipitate the product, which is filtered and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same bromination reaction but may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-diisopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-diisopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of isopropyl groups.
4-Bromo-2,6-dimethylbenzonitrile: Similar structure but with methyl groups instead of isopropyl groups.
4-Bromo-2,6-diethylbenzonitrile: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4-Bromo-2,6-diisopropylbenzonitrile is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where steric hindrance plays a crucial role in determining the outcome of chemical reactions.
Propiedades
Fórmula molecular |
C13H16BrN |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
4-bromo-2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BrN/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)7-15/h5-6,8-9H,1-4H3 |
Clave InChI |
YPULLLUAICWTFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1C#N)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















